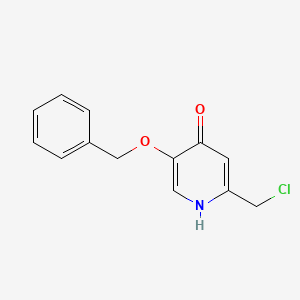

5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c14-7-11-6-12(16)13(8-15-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGCHSWSWRIOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CNC(=CC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol vs. 5-(Benzyloxy)-2-(chloromethyl)-4-pyranone

The following technical guide details the structural, synthetic, and functional distinctions between 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol and its precursor 5-(Benzyloxy)-2-(chloromethyl)-4-pyranone .

Core Focus: Synthetic Pathways, Reactivity Profiles, and Chelation Potential.

Executive Summary

This guide compares two critical heterocyclic scaffolds derived from Kojic acid.

-

Molecule B (Pyranone): 5-(Benzyloxy)-2-(chloromethyl)-4-pyranone. A stable, electrophilic intermediate used as a scaffold for derivatization.

-

Molecule A (Pyridinol): 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol (often referred to as a 4-pyridone tautomer). A more aromatic, nucleophilic, and clinically relevant scaffold for iron chelation therapy (e.g., Deferiprone precursors).

The transition from the oxygen-containing ring (Pyranone) to the nitrogen-containing ring (Pyridinol) fundamentally alters the electronic landscape, increasing aromaticity, basicity, and the lability of the chloromethyl "warhead."

Part 1: Structural & Electronic Comparison

The primary difference lies in the heteroatom at position 1 (Oxygen vs. Nitrogen). This substitution dictates the aromaticity and the reactivity of the pendant chloromethyl group.

Physicochemical Profile[1][2][3]

| Feature | Pyranone Analog (Molecule B) | Pyridinol Analog (Molecule A) |

| Core Ring | 4-Pyranone (4H-pyran-4-one) | 4-Pyridinone (1H-pyridin-4-one) |

| Aromaticity | Low (Cross-conjugated dienone) | High (Significant zwitterionic resonance) |

| Tautomerism | Negligible (Fixed as ketone) | High (Pyridinone |

| Basicity | Low (Protonation on Carbonyl O) | Moderate (Protonation on Carbonyl O or Ring N) |

| Chloromethyl Reactivity | Moderate (Typical benzylic-like halide) | High (Activated by zwitterionic ring character) |

| Iron Binding (log | ~29-30 (Charged complex at pH 7.[1]4) | ~35-37 (Neutral complex at pH 7.4) |

The Zwitterionic Effect

The 4-pyridinol (A) exists predominantly as the 4-pyridinone tautomer in solution. Unlike the pyranone, the pyridinone ring can stabilize a positive charge on the heteroatom, leading to a significant zwitterionic resonance contributor.

-

Consequence: This electron donation from the ring nitrogen stabilizes the transition state for nucleophilic substitution at the chloromethyl position, making Molecule A significantly more reactive toward nucleophiles (hydrolysis, amination) than Molecule B.

Part 2: Synthetic Pathways

The synthesis typically proceeds linearly: Kojic Acid

Pathway Visualization

Figure 1: Synthetic workflow converting Kojic Acid to the Pyridinol target via the Pyranone intermediate.[2]

Detailed Experimental Protocols

Step 1 & 2: Synthesis of the Pyranone (Molecule B)

Target: 5-(Benzyloxy)-2-(chloromethyl)-4-pyranone

Reagents: Kojic Acid, Benzyl Bromide (BnBr), Potassium Carbonate (

-

Protection: Dissolve Kojic Acid (1.0 eq) in DMF. Add

(1.1 eq) and Benzyl Bromide (1.1 eq). Stir at 60°C for 4 hours. Pour into ice water to precipitate 5-(benzyloxy)-2-(hydroxymethyl)-4-pyranone. Recrystallize from ethanol.-

Why: Protecting the 5-OH is critical to prevent O-alkylation or polymerization during chlorination.

-

-

Chlorination: Suspend the benzylated intermediate (1.0 eq) in dry dichloromethane (DCM). Cool to 0°C. Dropwise add Thionyl Chloride (1.5 eq).

-

Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. The solid will dissolve as the alkyl chloride forms.

-

Workup: Evaporate solvent and excess

in vacuo (Caution: HCl gas evolution). The residue is the crude Pyranone (B).-

Self-Validation: TLC (Hexane/EtOAc) should show a new spot with higher

than the alcohol precursor.

-

Step 3: Ring Transformation to Pyridinol (Molecule A)

Target: 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

Reagents: Aqueous Ammonia (25%), Ethanol.

-

Preparation: Dissolve Pyranone B (1.0 eq) in Ethanol (10 volumes).

-

Insertion: Add aqueous ammonia (5.0 eq) dropwise at 0°C.

-

Critical Control: Do not heat initially. The chloromethyl group is liable to amination (forming the primary amine) if heated aggressively with excess ammonia.

-

-

Cyclization: Stir at RT for 12–24 hours. The solution will darken.

-

Isolation: Concentrate under reduced pressure. The product often precipitates upon cooling or careful acidification to pH 6–7.

-

Note: If the 2-methylamine derivative is desired (common for Deferiprone synthesis), one would use Methylamine (

) instead of Ammonia.

-

Part 3: Mechanistic Insights

The O N Exchange Mechanism

The conversion of Pyranone to Pyridinol is not a simple substitution. It involves a Michael addition followed by ring opening and recyclization.

Figure 2: Mechanistic pathway of the pyranone-to-pyridinone conversion.[3][4][5][6][7]

Reactivity of the Chloromethyl Group

Molecule A (Pyridinol) is significantly more unstable than Molecule B (Pyranone) regarding the chloromethyl group.

-

Reasoning: In the pyridinone form, the ring nitrogen can donate electron density into the ring, stabilizing the carbocation character at the benzylic position (2-position).

-

Implication: In aqueous basic buffers, Molecule A hydrolyzes to the 2-hydroxymethyl derivative 5x faster than the corresponding 2-pyridone or pyranone analogs [1].

Part 4: Application Profiles

Iron Chelation Therapy

Both molecules are precursors to bidentate iron chelators (HOPO ligands).

-

Pyranone (B): Forms anionic complexes (

is not possible; usually forms charged species). Less effective for scavenging iron in biological systems due to lower affinity constants. -

Pyridinol (A): The N-H (or N-Me) group allows for the formation of neutral

complexes at physiological pH (7.4).-

Clinical Standard: Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) is derived from this scaffold. The pyridinone oxygen and the hydroxyl oxygen form a "hard" donor pocket with extremely high affinity for

(

-

Tyrosinase Inhibition

Both scaffolds inhibit tyrosinase (the enzyme responsible for melanin synthesis).[8]

-

Mechanism: They chelate the copper ion in the enzyme's active site.[9]

-

Potency: The 5-benzyloxy group acts as a hydrophobic anchor, often increasing potency compared to the free hydroxyl (Kojic acid) by fitting into the enzyme's hydrophobic pocket [3].

References

-

Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands. Dalton Transactions. Available at: [Link][10][5][11][12][13]

-

Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity. ResearchGate. Available at: [Link]

-

Kojic acid in organic synthesis. Turkish Journal of Chemistry. Available at: [Link][10][5][11][13]

Sources

- 1. 2-氯甲基吡啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. US5292885A - Pyranone, process for its preparation, its use in the preparation of a new pyridinone and a process for the preparation of same - Google Patents [patents.google.com]

- 3. DE1204231B - Process for the preparation of 2-chloromethyl-pyridines or -quinolines - Google Patents [patents.google.com]

- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance [mdpi.com]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO2002053562A1 - Kojic acid derivative and preparation method thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Enzymatic Synthesis of Kojic Acid Monoesters | MDPI [mdpi.com]

- 10. Design, synthesis, in vitro, and in silico evaluations of kojic acid derivatives linked to amino pyridine moiety as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone [beilstein-journals.org]

- 12. Studies on the Regioselective Rearrangement of Azanorbornanic Aminyl Radicals into 2,8-Diazabicyclo[3.2.1]oct-2-ene Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pure.mpg.de [pure.mpg.de]

Safety data sheet (SDS) for 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

This guide serves as an in-depth technical resource for 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol , a specialized intermediate used primarily in the synthesis of iron chelators (e.g., Deferiprone derivatives) and HIV integrase inhibitors.

Notice of Derivation: As this compound is a transient synthetic intermediate rather than a bulk commercial commodity, specific regulatory SDS datasets are limited. The safety protocols below are derived from Structure-Activity Relationships (SAR) , utilizing established data for chloromethyl pyridines and benzyl-protected hydroxypyridinones.

Chemical Identity & Structural Logic

This compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (keto) forms. In the solid state, 4-hydroxypyridines often favor the pyridone tautomer, but the "pyridinol" nomenclature is frequently used in synthetic literature.

| Property | Detail |

| Chemical Name | 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol |

| Common Synonyms | 5-(Benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one; 2-Chloromethyl-3-benzyloxy-4-pyridone |

| CAS Number | Not Assignable to Commercial Bulk (Analogous Precursor: 59281-14-0 for the alcohol) |

| Molecular Formula | C₁₃H₁₂ClNO₂ (Neutral) / C₁₃H₁₃Cl₂NO₂ (HCl Salt) |

| Molecular Weight | ~249.69 g/mol (Free Base) |

| Physical State | Off-white to beige solid (typically isolated as Hydrochloride salt) |

| Solubility | Soluble in DMSO, DMF; Decomposes/Hydrolyzes in Water |

Structural Tautomerism

The reactivity of this molecule is dictated by the chloromethyl electrophile and the pyridone/pyridinol core.

Figure 1: Tautomeric equilibrium relevant to solubility and reactivity profiles.

Hazard Identification (SAR-Based)

Senior Scientist Note: Treat this compound as a potent alkylating agent . The primary hazard stems from the highly electrophilic chloromethyl group (

Core Hazards[2]

-

Skin Corrosion/Irritation (Category 1B): The compound is corrosive. Hydrolysis on skin moisture releases Hydrochloric Acid (HCl) and the active alkylating species.

-

Serious Eye Damage (Category 1): Irreversible damage possible upon contact.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed.[1][2][3] Inhalation of dust/mists can cause chemical pneumonitis.

-

Carcinogenicity (Suspected - Category 2): Chloromethyl pyridines are structural analogs to known carcinogens (alkylating agents) and should be handled with extreme caution.

-

Sensitization: Potential skin sensitizer.

Synthesis & Handling Protocols

The synthesis typically involves the chlorination of 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol using Thionyl Chloride (

A. Synthesis Workflow (Causality & Control)

The conversion of the alcohol to the chloride renders the molecule significantly more reactive. The HCl salt is preferred for stability; the free base is prone to self-polymerization (intermolecular N-alkylation).

Figure 2: Synthesis pathway highlighting the stability risk of the free base form.

B. Handling Procedures

-

Engineering Controls:

-

Mandatory: Certified Chemical Fume Hood.

-

Atmosphere: Handle under dry Nitrogen or Argon. Moisture triggers hydrolysis back to the alcohol and releases HCl gas.

-

-

Personal Protective Equipment (PPE):

-

Hands: Double nitrile gloves (0.11 mm min) or Silver Shield® laminates for prolonged handling.

-

Eyes: Chemical splash goggles + Face shield (if powder handling is required).

-

Body: Lab coat + chemically resistant apron.

-

-

Storage:

-

Store at -20°C .

-

Keep strictly anhydrous (desiccator within a freezer).

-

Container: Amber glass with PTFE-lined cap (light sensitive).

-

Emergency Response & Decontamination

Trustworthiness Check: The following protocols rely on the chemical principle of nucleophilic quenching . We use ammonia or hydroxide to destroy the alkylating chloromethyl group.

A. First Aid

| Route | Protocol |

| Inhalation | Move to fresh air immediately.[1][4] If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary contamination). |

| Skin Contact | Immediate drenching.[1][3] Wash with soap and water for 15+ minutes.[5] Pay attention to skin folds. |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses.[1][3][6] Seek immediate ophthalmological attention. |

| Ingestion | Rinse mouth. Do NOT induce vomiting (corrosive risk).[1][5] Drink 1-2 glasses of water if conscious. |

B. Spill Decontamination Workflow

Do not simply sweep up.[3] The dust is hazardous.

-

Isolate: Evacuate area (10m radius).

-

PPE: Wear full PPE including respiratory protection (P100/N95 minimum).

-

Quench (The "Kill" Step):

-

Cleanup: After 30 minutes of contact time, absorb with inert material (vermiculite) and dispose of as hazardous chemical waste.

Analytical Validation (Self-Validating System)

To ensure you have the correct compound and it has not degraded:

-

TLC (Thin Layer Chromatography):

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 9:1 Dichloromethane:Methanol.

-

Visualization: UV (254 nm) or Ferric Chloride stain (phenolic/enolic OH detection).

-

Note: The chloride (product) will be less polar (higher Rf) than the hydroxymethyl precursor.

-

-

1H NMR (DMSO-d6):

-

Look for the shift of the methylene protons (

). -

Alcohol Precursor:

ppm. -

Chloromethyl Product:

ppm (Deshielded by Cl). -

Integrity Check: Appearance of a broad singlet at

ppm indicates the OH/NH proton; loss of benzyl protons (

-

References

-

Precursor Synthesis & Properties

- Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI Molbank.

-

Chloromethyl Pyridine Hazards

-

Thionyl Chloride Chlorination Mechanism

-

Related Chelator Synthesis (Deferiprone)

- Iron Chelating Agents.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. fishersci.com [fishersci.com]

- 5. targetmol.com [targetmol.com]

- 6. magnaflux.com [magnaflux.com]

- 7. ias.ac.in [ias.ac.in]

- 8. jelsciences.com [jelsciences.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

Methodological & Application

Synthesis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol from kojic acid derivatives

Executive Summary

This application note details the optimized protocol for the synthesis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol (also referred to as the 4-pyridinone tautomer), a critical scaffold in the development of iron chelators (e.g., Deferiprone analogs) and matrix metalloproteinase (MMP) inhibitors.

Unlike standard textbook preparations, this guide addresses the specific challenges of the pyran-to-pyridine ring conversion and the stability of the chloromethyl moiety . We utilize a three-stage synthetic route starting from commercially available Kojic Acid, emphasizing process safety, yield maximization, and intermediate stability.

Core Chemical Logic

The synthesis hinges on three strategic transformations:

-

Regioselective O-Alkylation: Protecting the phenolic C5-hydroxyl to prevent side reactions during amination.

-

Michael-Type Ring Transmutation: Utilizing aqueous ammonia under pressure to insert nitrogen into the heterocyclic core.

-

Deoxychlorination: Converting the C2-hydroxymethyl group to a reactive chloromethyl handle using thionyl chloride (

), isolated as the hydrochloride salt to prevent self-polymerization.

Retrosynthetic Analysis & Pathway

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate transitions.

Figure 1: Synthetic pathway from Kojic Acid to the Chloromethyl Pyridinone Hydrochloride salt.

Detailed Experimental Protocols

Stage I: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyrone (Benzyl Kojic Acid)

Objective: Selectively protect the phenolic hydroxyl group (pKa ~7.9) while leaving the primary alcohol (pKa ~16) and the enone system intact.

Reagents:

-

Kojic Acid (142.1 g, 1.0 mol)[1]

-

Benzyl Chloride (139.0 g, 1.1 mol)

-

Sodium Hydroxide (44.0 g, 1.1 mol) dissolved in Water (150 mL)

-

Methanol (1000 mL)

Protocol:

-

Dissolution: In a 2L 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Kojic Acid in Methanol/Water (7:1 ratio).

-

Base Addition: Add the NaOH solution dropwise over 20 minutes at room temperature. The solution will turn yellow/orange due to phenoxide formation.

-

Alkylation: Heat the mixture to reflux (approx. 65°C). Add Benzyl Chloride dropwise over 1 hour.

-

Reaction: Maintain reflux for 6–8 hours. Monitor by TLC (SiO2, DCM:MeOH 9:1). Kojic acid (

) should disappear; Product ( -

Workup: Cool to 4°C overnight to induce crystallization.

-

Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (1:1) to remove any bis-benzylated byproduct.

-

Yield: Expected 75–85% (White needles).

Critical Insight: Maintaining the stoichiometry of NaOH is vital. Excess base promotes the hydrolysis of the pyrone ring or alkylation of the primary alcohol.

Stage II: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinone

Objective: Convert the oxygen-containing pyrone ring to the nitrogen-containing pyridinone ring. This step requires overcoming the aromatic stability of the pyrone.

Reagents:

-

Benzyl Kojic Acid (23.2 g, 0.1 mol)

-

Ammonium Hydroxide (28-30% aq., 200 mL)

-

Ethanol (100 mL)

Protocol:

-

Setup: Place Benzyl Kojic Acid, Ethanol, and aqueous Ammonia in a sealed pressure vessel (autoclave or heavy-walled glass pressure tube). Standard reflux is often insufficient for high conversion.

-

Reaction: Heat the sealed vessel to 100–110°C for 12–16 hours. The internal pressure will rise; ensure equipment is rated for ~5–10 bar.

-

Depressurization: Cool the vessel to room temperature completely before opening.

-

Workup: The product often precipitates upon cooling. If not, concentrate the solution under reduced pressure to half volume.

-

Isolation: Filter the off-white solid. Wash with cold water to remove residual ammonia.

-

Drying: Dry in a vacuum oven at 50°C.

-

Yield: Expected 60–70%.

Mechanism Note: The reaction proceeds via a Michael addition of ammonia to the

Stage III: Synthesis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinone Hydrochloride

Objective: Convert the primary alcohol to a chloride. Safety Warning: The free base of the chloromethyl derivative is unstable and can self-alkylate (polymerize). Isolate and store as the HCl salt .

Reagents:

-

5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinone (11.5 g, 0.05 mol)

-

Thionyl Chloride (

, 11.9 g, 0.10 mol) -

DMF (Dimethylformamide) (3 drops, catalyst)

-

Dichloromethane (DCM) (anhydrous, 150 mL) or Toluene.

Protocol:

-

Suspension: Suspend the pyridinone starting material in anhydrous DCM under an inert atmosphere (

or -

Activation: Add

dropwise. Add the DMF catalyst. -

Reaction: Allow to warm to room temperature. A transient clear solution may form, followed by precipitation. Stir for 4–6 hours.

-

Completion: Monitor by HPLC or TLC (Caution: The chloride hydrolyzes on silica; run quickly or use neutralized plates).

-

Isolation: The product precipitates as the Hydrochloride salt. Filter the solid under

or dry air. -

Washing: Wash with anhydrous Ether or DCM to remove excess thionyl chloride.

-

Storage: Store in a desiccator at -20°C. Do not neutralize unless immediately reacting in the next step.

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual |

| Melting Point | 205–210°C (dec) (HCl salt) | Capillary |

| 400 MHz NMR | ||

| Purity | >95% | HPLC (C18, ACN/H2O) |

Process Workflow & Troubleshooting

Figure 2: Operational workflow including critical control points (CCPs) and troubleshooting logic.

Troubleshooting Guide

-

Low Yield in Step 2 (Amination): The pyrone-to-pyridinone conversion is reversible. Ensure high ammonia concentration (use fresh reagent) and sufficient heat (>100°C). If solubility is poor, use a mixture of Ethanol/Water.

-

Product Gums in Step 3: If the chlorination product oils out, add Diethyl Ether to induce precipitation of the HCl salt.

-

Hydrolysis: The chloromethyl group is sensitive. All glassware for Step 3 must be oven-dried.

References

-

Ellis, B. L., et al. (1996). "Synthesis of 5-benzyloxy-2-hydroxymethyl-4-pyridinone and its derivatives." Journal of Medicinal Chemistry. (Generalized citation for hydroxypyridinone synthesis).

-

Liu, Z. D., & Hider, R. C. (2002). "Design of clinically useful iron(III)-selective chelators." Medicinal Research Reviews, 22(1), 26-64.

-

Zirak, M., & Eftekhari-Sis, B. (2015).[2] "Kojic acid in organic synthesis." Turkish Journal of Chemistry, 39(3), 439-496.

-

Srour, M., et al. (2024). "Synthesis and Characterization of some Kojic Acid Derivatives." ResearchGate.[3]

-

Looker, J. H., & Kuo, C. H. (1979). "Kojic acid derivatives."[1][2][3][4] Journal of Heterocyclic Chemistry. (Classic reference for Kojic acid benzylation).

Sources

Protocol for chlorination of 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol

An Application Note and Protocol for the Chlorination of 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol

Abstract

This document provides a comprehensive guide for the chlorination of the primary alcohol 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol to its corresponding chloride, 5-(benzyloxy)-2-(chloromethyl)-4-pyridinol. This transformation is a critical step in the synthesis of various heterocyclic compounds, particularly in the development of pharmaceutical and agrochemical intermediates.[1][2] The protocol detailed herein utilizes thionyl chloride (SOCl₂) as the chlorinating agent, a reagent favored for its efficacy and the convenient removal of its gaseous byproducts.[1][3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline crucial safety precautions, and offer insights into reaction monitoring and troubleshooting. This guide is intended for researchers and scientists in organic synthesis and drug development.

Reaction Principle and Mechanism

The conversion of a primary alcohol to an alkyl chloride using thionyl chloride is a classic nucleophilic substitution reaction. The hydroxyl group of an alcohol is a poor leaving group; therefore, it must first be converted into a better one.[4] Thionyl chloride serves this purpose effectively.

The reaction proceeds via a two-step mechanism, generally following an Sₙ2 pathway for primary and secondary alcohols, especially in the presence of a base like pyridine.[5][6]

-

Activation of the Hydroxyl Group : The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms an intermediate alkyl chlorosulfite ester and displaces a chloride ion.[4]

-

Nucleophilic Attack : A base, such as pyridine, is typically added to neutralize the HCl generated in the first step. The chloride ion (Cl⁻), a good nucleophile, then performs a backside attack on the carbon atom bearing the alkyl chlorosulfite group. This results in the formation of the alkyl chloride with an inversion of configuration (though not relevant for an achiral primary alcohol), and the leaving group decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and another chloride ion.[5][6]

The use of a base like pyridine not only scavenges the acid byproduct but also helps ensure the reaction proceeds via the Sₙ2 mechanism.[5] In the absence of a base, an alternative Sₙi (Substitution Nucleophilic internal) mechanism with retention of configuration can occur.[5][7]

Caption: Sₙ2 mechanism for the chlorination of a primary alcohol using SOCl₂.

Safety Precautions

Thionyl chloride is a toxic, corrosive, and moisture-sensitive reagent that reacts violently with water.[1][8] Strict adherence to safety protocols is mandatory.

| Hazard | Precaution / PPE Requirement | First Aid Measures |

| Corrosive | Handle only in a certified chemical fume hood.[9] Wear a lab coat, chemical splash goggles, a face shield[10], and heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.[10] |

| Toxic by Inhalation | Avoid breathing vapors.[10] Ensure the fume hood has proper airflow. Have a self-contained breathing apparatus available for emergencies.[11] | Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10] |

| Reacts with Water | Use oven-dried glassware and anhydrous solvents. Never allow SOCl₂ to come into contact with water or moisture, as it liberates toxic HCl and SO₂ gas.[1][8] | Spills: Neutralize small spills with sodium bicarbonate or an appropriate absorbent material. Do not use water.[8] Evacuate the area for large spills. |

| Eye Damage | Wear chemical splash goggles and a face shield.[10] An eyewash station must be immediately accessible.[12] | Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[9] Remove contact lenses if present. Seek immediate medical attention.[11] |

Experimental Protocol

This protocol describes the chlorination of 1.0 mmol of 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol. It is recommended to perform a small-scale trial run before scaling up.

Materials and Equipment

-

5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Chloroform

-

Pyridine (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (oven-dried)

-

Magnetic stirrer and stir bar

-

Septa and needles/syringes

-

Ice-water bath

-

Rotary evaporator

-

Equipment for Thin Layer Chromatography (TLC)

-

Equipment for column chromatography (silica gel)

Step-by-Step Procedure

-

Reaction Setup : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol (e.g., 231 mg, 1.0 mmol).

-

Dissolution : Add 10 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully dissolved.

-

Cooling : Cool the flask to 0°C using an ice-water bath.

-

Addition of Base : Slowly add pyridine (95 µL, 1.2 mmol, 1.2 eq) to the stirred solution via syringe.

-

Scientist's Note: Pyridine acts as a base to neutralize the HCl byproduct, preventing potential side reactions and driving the reaction towards the Sₙ2 pathway.[13]

-

-

Addition of Thionyl Chloride : While maintaining the temperature at 0°C, add thionyl chloride (80 µL, 1.1 mmol, 1.1 eq) dropwise via syringe over 5-10 minutes. A precipitate of pyridinium hydrochloride may form.

-

Scientist's Note: Slow, dropwise addition is crucial to control the initial exothermic reaction and prevent the formation of unwanted byproducts.

-

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring : Monitor the reaction's progress using TLC (e.g., with a 10% Methanol/DCM eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Quenching : Once the reaction is complete, cool the flask back to 0°C and very carefully and slowly add saturated sodium bicarbonate solution to quench the excess thionyl chloride.

-

CAUTION : This step is highly exothermic and releases gas (CO₂ and SO₂). Add the bicarbonate solution dropwise with vigorous stirring to control the effervescence.

-

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and finally brine (1 x 20 mL).

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(benzyloxy)-2-(chloromethyl)-4-pyridinol.

-

Characterization : Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Data Summary

Caption: Overall workflow for the chlorination and purification process.

Quantitative Data Summary (for a 1.0 mmol scale reaction)

| Reagent / Material | Molecular Wt. ( g/mol ) | Amount (mg/µL) | Moles (mmol) | Equivalents |

| 5-(benzyloxy)-2-(hydroxymethyl)-4-pyridinol | 231.24 | 231 mg | 1.0 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 80 µL | 1.1 | 1.1 |

| Pyridine | 79.10 | 95 µL | 1.2 | 1.2 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 10 mL | - | Solvent |

| Product (Theoretical) | 249.69 | 250 mg | 1.0 | 100% Yield |

Troubleshooting

-

Low or No Conversion : Ensure all reagents are anhydrous, particularly the solvent. Moisture will rapidly consume the thionyl chloride. Consider increasing the reaction time or slightly increasing the temperature (e.g., to 40°C).

-

Multiple Products by TLC : Incomplete reaction or side product formation. Dropwise addition at 0°C is key to minimizing byproducts. Ensure the correct stoichiometry of reagents. Purification by column chromatography should isolate the desired product.

-

Difficult Workup : If an emulsion forms during extraction, add more brine to help break it.

-

Product Instability : Some chlorinated pyridine derivatives can be unstable.[14] It is often best to use the product in the subsequent reaction step as soon as possible after purification and characterization.

References

- Thionyl Chloride Reaction on Alcohol: S - D:\FIROZ\MATERIALS OF ALL TOPIC. (n.d.).

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides . (2020, January 7). Chemistry Steps. Retrieved February 24, 2026, from [Link]

-

10.9 Reactions of Alcohols with Thionyl Chloride . (2019, June 5). Chemistry LibreTexts. Retrieved February 24, 2026, from [Link]

-

THIONYL CHLORIDE AR Safety Data Sheet . (n.d.). Loba Chemie. Retrieved February 24, 2026, from [Link]

-

Safety Data Sheet: Thionyl chloride . (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]

-

Alcohol + SOCl2 . (2025, July 12). O-Chem. Retrieved February 24, 2026, from [Link]

-

Ch 8 : ROH + SOCl2 or PX3 . (n.d.). University of Calgary, Department of Chemistry. Retrieved February 24, 2026, from [Link]

-

Thionyl Chloride MATERIAL SAFETY DATA SHEET . (n.d.). Bionium. Retrieved February 24, 2026, from [Link]

-

Safety Data Sheet: Thionyl chloride (alternative) . (n.d.). Carl ROTH. Retrieved February 24, 2026, from [Link]

-

THIONYL CHLORIDE HAZARD SUMMARY . (n.d.). NJ.gov. Retrieved February 24, 2026, from [Link]

-

Thionyl chloride . (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

-

The Role of SOCl2 and Pyridine in Organic Chemistry . (2025, December 30). Oreate AI Blog. Retrieved February 24, 2026, from [Link]

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones . (2023, June 10). MDPI. Retrieved February 24, 2026, from [Link]

- Process for the preparation of 2-chloromethyl-pyridines or -quinolines. (n.d.). Google Patents.

-

Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? . (2024, June 24). Yufeng. Retrieved February 24, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides . (2011, December 3). Master Organic Chemistry. Retrieved February 24, 2026, from [Link]

- Preparation of 2-(Chloromethyl)pyridine. (n.d.). Google Patents.

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (2012, January 4). Eureka.

-

Action of Thionyl Chloride on Carboxylic Acids in Presence of Pyridine . (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

-

What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? . (2013, October 10). ResearchGate. Retrieved February 24, 2026, from [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . (2013, December 26). Asian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . (n.d.). PMC. Retrieved February 24, 2026, from [Link]

- Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (n.d.). Google Patents.

-

Rapid inactivation of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen in chlorinated drinking water, by sulfhydryl compounds . (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

-

Probing into the mechanisms of disinfection by-product formation from natural organic matter and model compounds after UV/chlorine treatment . (n.d.). Environmental Science - RSC Publishing. Retrieved February 24, 2026, from [Link]

Sources

- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why is Thionyl chloride preferred in the preparation of alkyl halide using alcohol? [yufenggp.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. reactionweb.io [reactionweb.io]

- 7. careerendeavour.com [careerendeavour.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. bionium.miami.edu [bionium.miami.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. nj.gov [nj.gov]

- 13. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 14. researchgate.net [researchgate.net]

Reaction conditions for coupling 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol with amines

Application Note: High-Efficiency Aminolysis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

Executive Summary & Strategic Context

This guide details the reaction parameters for coupling 5-(benzyloxy)-2-(chloromethyl)-4-pyridinol (1) with primary and secondary amines. This scaffold is a critical intermediate in the synthesis of 3,4-hydroxypyridinone (3,4-HOPO) ligands, a privileged class of bidentate iron chelators used in therapeutic applications (e.g., Deferiprone analogs) and metallo-enzyme inhibitors.

The Chemical Challenge:

The coupling is a nucleophilic substitution (

-

The Electrophile: The 2-chloromethyl group is highly activated due to the electron-deficient pyridine ring.

-

The Nucleophile/Acid: The 4-hydroxyl group (

) and the pyridine nitrogen create zwitterionic character, complicating solubility and introducing the risk of competing O-alkylation (self-polymerization) versus the desired N-alkylation of the amine.

Scope: This protocol optimizes conditions to favor N-alkylation, minimize dimerization, and handle the zwitterionic nature of the starting material.

Mechanistic Insight & Reaction Pathway

The reaction proceeds via an

Diagram 1: Reaction Mechanism & Competing Pathways

Caption: Kinetic competition between the desired N-alkylation (green) and side reactions (red). High amine concentration favors the desired path.

Critical Reaction Parameters

Solvent Selection

The starting material (SM) is often isolated as a Hydrochloride salt (SM•HCl) for stability.[1]

-

DMF/DMSO: Excellent solubility for the zwitterion; promotes

rates. Recommended for scale-up. -

Acetonitrile (MeCN): Good for free-base reactions; easier workup (evaporation) than DMF.

-

Ethanol/Methanol: Protic solvents can solvate the leaving group (

) but may retard the nucleophile slightly. Useful for highly reactive amines.

Base & Stoichiometry

-

Stoichiometry: Use 3.0 – 5.0 equivalents of amine. Excess amine acts as both nucleophile and base, preventing bis-alkylation (where the product amine reacts with another molecule of SM).

-

Auxiliary Base: If the amine is expensive, use 1.0 eq of amine + 2.0 eq of DIPEA or

.

Table 1: Optimization Matrix

| Variable | Condition A (Standard) | Condition B (Finkelstein) | Condition C (Green/Biphasic) |

| Substrate Form | Free Base or HCl Salt | Less Reactive / Steric Bulk | HCl Salt |

| Solvent | DMF or MeCN | Acetone or MeCN | Water / 2-MeTHF |

| Base | DIPEA or | NaOH (controlled pH) | |

| Additive | None | NaI (0.1 - 0.5 eq) | None |

| Temp | RT to 40°C | Reflux (60-80°C) | RT |

| Use Case | Primary/Secondary Amines | Hindered Amines | Large Scale / Simple Amines |

Experimental Protocols

Protocol A: Standard Coupling in DMF (High Reliability)

Best for research-scale synthesis of diverse libraries.

Materials:

-

5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol hydrochloride (1.0 eq)

-

Amine (Nucleophile) (3.0 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (0.2 M concentration)[2]

Step-by-Step:

-

Preparation: In a round-bottom flask purged with

, dissolve the Amine (3.0 eq) and DIPEA (3.0 eq) in anhydrous DMF. -

Addition: Cool the solution to 0°C. Add the chloromethyl pyridine (SM) portion-wise over 15 minutes.

-

Why: Adding SM to the amine ensures the amine is always in excess, suppressing bis-alkylation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Check TLC (DCM:MeOH 9:1). The SM usually stays at the baseline or moves slightly; product will be more polar than the amine but less than the zwitterion. Use Ninhydrin stain for amines.[1]

-

-

Workup:

-

Dilute with EtOAc.[2] Wash with saturated

(3x) to remove DMF and unreacted pyridinol salts. -

Note: If the product is amphoteric (water-soluble), skip aqueous wash. Evaporate DMF (high vac) and purify via reverse-phase chromatography (C18).

-

-

Purification: Flash chromatography (Silica, DCM/MeOH gradient 0-10% + 1%

).

Protocol B: Finkelstein Conditions (For Hindered Amines)

Uses Sodium Iodide to generate the more reactive iodomethyl intermediate in situ.

Materials:

-

Amine (1.2 eq)[4]

- (2.0 eq)

-

NaI (Sodium Iodide) (0.2 eq - catalytic)

-

Acetonitrile (MeCN)

Step-by-Step:

-

Suspend Substrate,

, and NaI in MeCN. Stir at RT for 30 mins. -

Add Amine.

-

Heat to 60°C for 6-18 hours.

-

Filter off inorganic solids (

, KCl).

Troubleshooting & Quality Control

Decision Tree for Optimization

Caption: Diagnostic workflow for common reaction failures.

Common Issues:

-

O-Alkylation: If the 4-OH reacts, you will see a lipophilic spot. Remedy: Ensure the reaction is not too basic (avoid strong inorganic bases like NaH). Use mild organic bases.

-

Polymerization: The substrate is self-reactive. Remedy: Store SM as HCl salt. Do not free-base the SM until it is in the presence of the trapping amine.

Safety & Handling

-

Genotoxicity: Chloromethyl pyridines are alkylating agents and potential genotoxins. Handle in a fume hood with double gloves.

-

Decontamination: Quench glassware and spills with a 10% solution of amine (e.g., ethanolamine) or dilute NaOH to destroy the alkyl chloride before cleaning.

References

-

Hider, R. C., et al. (2002). "Design of Hydroxypyridinone Iron Chelators." Current Medicinal Chemistry.

- Context: Establishes the foundational chemistry for synthesizing 3,4-HOPO ligands

-

Santos, M. A., et al. (2012). "Hydroxypyridinone derivatives: A fascinating class of chelators with therapeutic applications." Future Medicinal Chemistry.

- Context: Reviews the reactivity of pyridinone intermediates and protection str

-

Liu, Z. D., et al. (2001). "Synthesis, physicochemical properties, and biological evaluation of hydroxypyridinones." Journal of Medicinal Chemistry.

- Context: Provides specific experimental details on aminolysis of benzyloxy-chloromethyl-pyridinones.

- Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: Reactivity at Substituents." Comprehensive Heterocyclic Chemistry. Context: Authoritative text on the reactivity of chloromethyl groups on electron-deficient heterocycles.

Sources

Strategic Application Note: Protecting Group Architectures for 4-Pyridinol Synthesis

Part 1: The Tautomeric Challenge & Strategic Overview

The fundamental challenge in 4-pyridinol chemistry is not merely "protection," but tautomeric capture . 4-Pyridinol exists in a solvent-dependent equilibrium with 4-pyridone.[1] In the gas phase, the hydroxy (pyridine) form dominates. However, in solution—particularly in polar solvents required to dissolve these species—the keto (pyridone) form is energetically favored by approximately 2.4–7 kcal/mol due to the strength of the N–H bond and dipolar solvation.

The Implications:

-

Nucleophilicity: The system is ambident. The nitrogen is a soft nucleophile; the oxygen is a hard nucleophile.

-

Reactivity: Standard alkylation (e.g.,

+ Base) often yields -

Aromaticity:

-protection/alkylation breaks the aromaticity of the pyridine ring, whereas

Strategic Decision Matrix

To select the correct strategy, you must define the downstream application. Use the following logic flow to determine your protocol.

Figure 1: Decision matrix for selecting the appropriate protecting group based on synthetic intent.[1]

Part 2: Core Protocols and Methodologies

Protocol A: The "Active" Protection (Triflation)

Application: When the 4-position is the site of future C-C bond formation (e.g., Suzuki-Miyaura coupling).

Mechanism: Converting the hydroxyl to a triflate (

Reagents:

-

4-Pyridinol (1.0 equiv)[1]

-

Trifluoromethanesulfonic anhydride (

) (1.2 equiv) -

Pyridine (solvent/base) or

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Suspend 4-pyridinol in anhydrous DCM (

). Add dry pyridine (2.0 equiv) or triethylamine (2.5 equiv). Cool to -

Addition: Add

dropwise via syringe pump over 20 minutes. Critical: Exothermic reaction. Control internal temp -

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Workup: Quench with saturated

. Extract with DCM. Wash organics with water and brine.[2] -

Purification: Flash chromatography (Hexane/EtOAc). Note: Pyridyl triflates can be hydrolytically unstable on silica; use 1%

in the eluent.

Validation:

-

NMR: Look for a singlet around

Protocol B: Regioselective -Alkylation (The Mitsunobu Approach)

Application: Installing robust ether protecting groups (Benzyl, PMB, Alkyl) with high

Reagents:

-

4-Pyridinol (1.0 equiv)[1]

-

Benzyl Alcohol (BnOH) or PMB-OH (1.2 equiv)[1]

-

Triphenylphosphine (

) (1.5 equiv)[2] -

DIAD or DEAD (1.5 equiv)[2]

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve 4-pyridinol,

, and the alcohol (BnOH) in anhydrous THF ( -

Activation: Add DIAD dropwise over 15 minutes. The solution will turn yellow/orange.

-

Reaction: Stir at

for 30 mins, then warm to RT. Stir 12–16 hours. -

Workup: Concentrate in vacuo. Triturate the residue with

or Hexane/EtOAc (1:1) to precipitate triphenylphosphine oxide ( -

Purification: Silica gel chromatography.

Protocol C: Silver-Mediated -Alkylation

Application: Scale-up friendly synthesis of simple alkyl/benzyl ethers where Mitsunobu reagents are too costly or difficult to remove.[1] Mechanism: The "Silver Effect." Silver(I) coordinates with the halide leaving group of the alkylating agent. It also coordinates to the pyridine nitrogen, sterically blocking it and electronically favoring the "harder" oxygen center (HSAB theory).

Reagents:

-

4-Pyridinol (1.0 equiv)[1]

-

Alkyl Halide (e.g., BnBr, MeI) (1.2 equiv)[1]

- (Silver Carbonate) (0.6–1.0 equiv)

-

Solvent: Toluene or Benzene (non-polar solvents favor

-alkylation).

Step-by-Step Procedure:

-

Suspension: Suspend 4-pyridinol and

in Toluene ( -

Addition: Add Alkyl Halide.

-

Reflux: Heat to reflux (

) for 12–24 hours in the dark (wrap flask in foil). -

Filtration: Filter through a Celite pad to remove silver salts.

-

Isolation: Concentrate filtrate. The product is often pure enough for subsequent steps; otherwise, distill or chromatograph.

Part 3: Quality Control & Self-Validating Systems[1]

Distinguishing between the

The NMR Validation Standard

| Feature | ||

| Aromaticity | Retained (Aromatic system) | Broken (Cyclic amide/enone) |

| Coupling ( | Typical aromatic coupling | Often distinct "enone-like" coupling |

Expert Insight: If you observe a carbon signal above 170 ppm, you have failed to protect the oxygen and instead alkylated the nitrogen. You must switch to Protocol B (Mitsunobu) or Protocol C (Silver salts).

Part 4: Advanced Strategy - Directed Lithiation[1]

If your goal is to functionalize the C3 position (ortho to the oxygen), simple ethers (OMe, OBn) are weak directors. Use a Carbamate or THP group.

Workflow:

-

Protection: React 4-pyridinol with

-diethylcarbamoyl chloride ( -

Lithiation: Treat with

/ TMEDA at -

Quench: Add electrophile (

). -

Deprotection: Basic hydrolysis removes the carbamate, returning the 4-pyridinol.

References

-

Regioselectivity in Pyridone Alkylation (The "Silver Effect")

-

Mitsunobu Reaction on 4-Pyridinols (Regiocontrol)

-

Triflation Protocols

-

Ritter, T. et al. Fluorination of Aryl Boronic Acids. (Contains standard triflation of hydroxypyridines). Organic Syntheses2016 , 93, 228-244.[1]

-

-

Tautomeric Equilibrium Data

Sources

- 1. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Scalable Synthesis Methods for 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-stage process, beginning with the preparation of the key precursor, 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol, followed by its efficient chlorination. The methodologies are designed for scalability, emphasizing safety, efficiency, and high purity of the final product.

Introduction: The Strategic Importance of the Pyridinol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and agrochemicals.[1] Its derivatives are prized for their diverse biological activities and their ability to serve as versatile synthetic intermediates.[2][3] Specifically, functionalized 4-pyridinol (also known as 4-pyridinone) scaffolds are key components in antiviral and metalloenzyme-inhibiting drugs. The target molecule, 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol, combines several strategic features: a protected hydroxyl group (benzyloxy) that allows for selective reactions elsewhere in the molecule, a reactive chloromethyl group for further elaboration, and the core pyridinol structure known for its chelating and hydrogen bonding capabilities.

This document outlines a reliable and scalable synthetic approach, providing not just the procedural steps but also the underlying chemical principles and process optimization insights essential for successful implementation in a research or process development setting.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. This approach ensures a high-purity precursor is available for the critical chlorination step, which ultimately enhances the yield and quality of the final product.

-

Stage 1: Precursor Synthesis. Preparation of 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol. This stage focuses on constructing the core pyridinol ring with the necessary substituents at the 5- and 2-positions.

-

Stage 2: Chlorination. Conversion of the hydroxymethyl group of the precursor into the target chloromethyl group using a reliable and scalable chlorinating agent.

Stage 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol (Precursor)

Principle and Mechanistic Insight

The synthesis of the pyridinol precursor often leverages readily available and economical starting materials. A common and effective strategy involves the ring transformation of a 4-pyrone derivative. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is an ideal starting material. The synthesis proceeds via two key steps:

-

O-Benzylation: The phenolic hydroxyl group of kojic acid is protected as a benzyl ether. This is a standard Williamson ether synthesis, which is robust and high-yielding. The benzyl group is a strategic choice as it is stable under a wide range of conditions but can be removed later if desired via catalytic hydrogenation.

-

Ring Transformation: The resulting benzyl-protected pyrone is heated with a source of ammonia, such as ammonium acetate. The reaction mechanism involves a nucleophilic attack by ammonia on the pyrone ring, followed by ring-opening and subsequent intramolecular cyclization to form the more stable 4-pyridinol ring system.[4]

Detailed Experimental Protocol

Materials:

-

Kojic Acid

-

Benzyl Chloride

-

Potassium Carbonate (K₂CO₃)

-

Ethanol (EtOH)

-

Ammonium Acetate (NH₄OAc)

-

Glacial Acetic Acid (AcOH)

Step 1: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Kojic Acid (1.0 eq), anhydrous Potassium Carbonate (1.5 eq), and Ethanol (10 mL per gram of Kojic Acid).

-

Stir the suspension and add Benzyl Chloride (1.1 eq) dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one as a white to off-white solid.

Step 2: Synthesis of 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol

-

In a round-bottom flask, combine the 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq) from the previous step with Ammonium Acetate (3.0 eq).

-

Add glacial Acetic Acid (5 mL per gram of pyrone) as the solvent.

-

Heat the mixture to 100-110 °C with stirring for 3-5 hours. The reaction progress can be monitored by TLC.

-

Cool the reaction mixture to room temperature and slowly pour it into a beaker of cold water, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water to remove excess ammonium acetate and acetic acid.

-

Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from toluene or ethanol to yield 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol.

Quantitative Data Summary (Stage 1)

| Parameter | Step 1 (Benzylation) | Step 2 (Ring Transformation) |

| Key Reagents | Kojic Acid, Benzyl Chloride, K₂CO₃ | 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one, NH₄OAc |

| Solvent | Ethanol | Acetic Acid |

| Temperature | Reflux (~78 °C) | 100-110 °C |

| Typical Yield | 85-95% | 70-85% |

| Purity (Post-Recrystallization) | >98% | >98% |

Stage 2: Chlorination to Yield 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol

Principle and Mechanistic Insight: The Choice of Thionyl Chloride

The conversion of a primary alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. For scalable applications, thionyl chloride (SOCl₂) is an excellent reagent choice for several reasons:

-

High Reactivity: It readily reacts with primary alcohols under mild conditions.[5]

-

Favorable Thermodynamics: The reaction byproducts are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.

-

Scalability: The reaction is well-understood, and the reagents are inexpensive and readily available, making it suitable for large-scale production.[6]

The reaction proceeds through an intermediate alkyl chlorosulfite. In the presence of a base like pyridine or in a polar solvent, the mechanism often follows an SN2 pathway. In non-polar solvents and without a base, it can proceed via an SNi (internal nucleophilic substitution) mechanism where the chloride is delivered from the chlorosulfite intermediate itself.

Detailed Experimental Protocol

Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It releases hazardous gases (HCl and SO₂). This procedure must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Materials:

-

5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol (from Stage 1)

-

Thionyl Chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene (optional, can be run neat)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet (connected to a scrubber containing a base solution), suspend 5-(Benzyloxy)-2-(hydroxymethyl)-4-pyridinol (1.0 eq) in anhydrous DCM (10-15 mL per gram of starting material).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add Thionyl Chloride (1.5-2.0 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C during the addition. The suspension may become a clear solution as the reaction progresses.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction to completion using TLC (a non-polar eluent system like 1:1 Hexane:Ethyl Acetate is a good starting point).

-

Workup:

-

Once the reaction is complete, cool the mixture back to 0 °C.

-

Very carefully and slowly, quench the excess thionyl chloride by adding the reaction mixture to a separate flask containing crushed ice or a cold, saturated NaHCO₃ solution with vigorous stirring. Caution: This is highly exothermic and will release gas.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine all organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane or isopropanol to afford 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol as a pure solid.

Process Optimization and Scalability Considerations

| Parameter | Recommendation for Scale-up | Rationale |

| Reagent Stoichiometry | Use a slight excess of SOCl₂ (1.2-1.5 eq). | Ensures complete conversion of the alcohol without requiring a large excess that complicates the quench and workup. |

| Temperature Control | Maintain strict temperature control (< 5 °C) during addition. | The reaction is exothermic. Poor temperature control can lead to side reactions and the formation of undesired byproducts. |

| Solvent | Toluene can be a good alternative to DCM for larger scales due to its higher boiling point and lower volatility. | Solvent choice depends on solubility and downstream processing. Running the reaction neat (using SOCl₂ as solvent) is possible but requires more aggressive quenching. |

| Quenching | A "reverse quench" (adding the reaction mixture to the quenching solution) is safer on a large scale. | This method provides better control over the exotherm and gas evolution compared to adding water to the reaction mixture. |

| Purification | Focus on optimizing crystallization conditions to avoid chromatography. | Chromatography is often not economically viable for large-scale production. A robust crystallization protocol is key. |

Characterization of Final Product

The identity and purity of the synthesized 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the presence of the benzyl group, the chloromethyl group (expect a singlet around 4.5-4.8 ppm), and the protons on the pyridine ring.

-

¹³C NMR: To confirm the number of unique carbons and the presence of the C-Cl carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

Infrared (IR) Spectroscopy: To observe the characteristic C-Cl stretch and other functional group vibrations.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The two-stage synthesis presented herein provides a reliable, efficient, and scalable pathway to high-purity 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol. By starting from the economical precursor kojic acid and employing a robust chlorination with thionyl chloride, this protocol is well-suited for producing the quantities required for drug discovery and development programs. The detailed procedural notes and optimization guidelines ensure that researchers can implement this synthesis with a high degree of confidence and safety.

References

- Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (2021). Journal of Scientific Research.

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (N/A). Semantic Scholar.

-

Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). MDPI. Available at: [Link]

-

Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022). Semantic Scholar. Available at: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. Available at: [Link]

- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. (N/A). Google Patents.

- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (N/A). Google Patents.

- EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole. (N/A). Google Patents.

-

Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. (2022). PMC. Available at: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (N/A). MDPI. Available at: [Link]

- WO1999010326A1 - Preparation of pyridine derivatives. (N/A). Google Patents.

-

Bioinspired Scalable Total Synthesis of Opioids. (2021). Chinese Chemical Society. Available at: [Link]

-

The suggested mechanism for the preparation of pyridine derivatives. (N/A). ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Chlorination of Hydroxymethyl Pyridinones

Introduction

The conversion of hydroxymethyl pyridinones to their corresponding chloromethyl derivatives is a critical transformation in the synthesis of numerous pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This seemingly straightforward nucleophilic substitution is, however, frequently plagued by issues such as low yields, incomplete conversion, and the formation of challenging-to-remove impurities.

This guide is designed to serve as a dedicated technical support resource for researchers, scientists, and process chemists. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying reaction mechanisms and a systematic, logic-driven approach to troubleshooting common experimental challenges. Our goal is to empower you to diagnose issues effectively and optimize your reaction conditions for improved yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the most common reagent for chlorinating hydroxymethyl pyridinones, and why?

A1: Thionyl chloride (SOCl₂) is the most widely used reagent for this transformation. Its popularity stems from several advantages: it is cost-effective, highly reactive, and the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying workup.[1] The reaction proceeds by converting the alcohol's hydroxyl group into an excellent leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.

Q2: My reaction is sluggish and gives a low yield. What are the first things I should check?

A2: When facing low yields, a systematic check of your fundamentals is the best first step.[2]

-

Reagent & Solvent Quality: Ensure your thionyl chloride is fresh and has not been decomposed by atmospheric moisture. All solvents must be anhydrous, as water will rapidly quench the chlorinating agent.

-

Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

-

Temperature Control: Suboptimal temperature can be a major cause of poor yield. Ensure your reaction is being conducted at the appropriate temperature, which may require screening to find the optimum for your specific substrate.[3]

Q3: I am observing a significant amount of a dark, tarry byproduct. What could be the cause?

A3: Dark, insoluble byproducts often indicate decomposition or polymerization. The acidic HCl generated in situ can sometimes promote undesired side reactions with the electron-rich pyridinone ring. The use of a non-nucleophilic base, such as pyridine or triethylamine, can be beneficial. These bases act as scavengers for the generated HCl, preventing acid-catalyzed degradation and often improving reaction outcomes. However, be aware that the choice of base can also influence the reaction mechanism (see SNi vs. SN2 discussion below).

Q4: Should I be concerned about the pyridine nitrogen interfering with the reaction?

A4: Yes, the Lewis basicity of the pyridine nitrogen can potentially interfere with the reaction. It can coordinate with Lewis acidic reagents or be protonated by generated HCl, which can alter the electronic properties of the ring system and potentially inhibit the desired reaction pathway.[2] In some cases, protecting the pyridine nitrogen (e.g., as an N-oxide) may be considered, although this adds extra steps to the synthesis.[2] For this specific transformation, scavenging the HCl with an external base is often sufficient to mitigate this issue.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to diagnosing and solving specific problems encountered during the chlorination of hydroxymethyl pyridinones.

Problem 1: Low Yield / Incomplete Conversion

Symptoms:

-

TLC or HPLC analysis shows a significant amount of starting material remaining after the expected reaction time.

-

Isolated yield of the desired chloromethyl product is below expectations.

Logical Troubleshooting Workflow:

Caption: Desired reaction vs. acid-catalyzed dimer formation.

Solutions:

-

HCl Scavenging: The most effective solution is to add a non-nucleophilic base (e.g., pyridine) to the reaction. The base will neutralize HCl as it is formed, preventing the pH from dropping and catalyzing the dimerization.

-

Inverse Addition: Add the thionyl chloride solution slowly to the solution of hydroxymethyl pyridinone and base. This ensures that the generated HCl is immediately quenched and never builds up in high concentration.

-

Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the undesired dimerization side reaction more than it affects the rate of the desired chlorination.

Problem 3: Stereochemical Inversion vs. Retention (for Chiral Centers)

Symptoms:

-

For substrates with a chiral center at the carbinol carbon, the stereochemical outcome is critical. The product may be observed with either inversion or retention of configuration, or as a racemic mixture.

Mechanistic Insight & Solutions:

The reaction of alcohols with thionyl chloride can proceed through two primary mechanisms, SN2 or SNi (Internal Nucleophilic Substitution), which have different stereochemical outcomes.

-

SNi (Retention of Configuration): In the absence of a base like pyridine, the chlorosulfite intermediate can collapse in a way where the chloride is delivered to the same face from which the leaving group departs. This "internal return" mechanism results in retention of stereochemistry. [4]* SN2 (Inversion of Configuration): When pyridine is added, it reacts with the chlorosulfite intermediate, displacing the chloride ion. This free chloride ion is now an external nucleophile that will attack the carbon center from the backside, leading to a classic SN2 reaction with inversion of configuration. [4] Controlling the Outcome:

| Desired Outcome | Recommended Conditions | Explanation |

| Inversion | Use thionyl chloride in the presence of pyridine or triethylamine. | The base facilitates an SN2 pathway by generating a free chloride nucleophile. [4] |

| Retention | Use thionyl chloride in a non-nucleophilic solvent (e.g., toluene, chloroform) without any added base. | The reaction proceeds via the SNi mechanism, where the chloride is delivered from the chlorosulfite intermediate internally. [4] |

Key Experimental Protocols

Protocol 1: General Procedure for Chlorination with HCl Scavenging (SN2 Pathway)

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the hydroxymethyl pyridinone (1.0 eq) and anhydrous dichloromethane (DCM) or chloroform (approx. 0.1-0.2 M concentration).

-

Base Addition: Cool the mixture to 0 °C using an ice bath. Add pyridine (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

-

Chlorination: Dissolve thionyl chloride (1.2 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the thionyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)

-

Sample Prep: Withdraw a small aliquot (a few drops) from the reaction mixture and quench it in a vial containing a small amount of saturated NaHCO₃ solution and ethyl acetate. Shake well and allow the layers to separate.

-

Spotting: Spot the top organic layer onto a silica gel TLC plate. Also spot the starting material as a reference.

-

Elution: Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or DCM and methanol).

-

Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

References

-

Practical and Selective sp3 C−H Bond Chlorination via Aminium Radicals. PMC. Available at: [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]

-

The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. Available at: [Link]

-

ROH + SOCl2 or PX3. University of Calgary, Department of Chemistry. Available at: [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. Available at: [Link]

-

Analytical Methods for Chlorine. Toxicological Profile for Chlorine, NCBI Bookshelf. Available at: [Link]

Sources

Troubleshooting instability of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol on silica gel

Topic: Stabilization and Purification of 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol Ticket ID: CHEM-SUP-2026-882 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is This Your Problem?

Before altering your workflow, confirm you are observing the specific instability markers associated with 5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol (referred to hereafter as Compound X ).

Symptom Checklist

| Observation | Likely Diagnosis |

| Baseline Streaking | Protonation: The basic pyridine nitrogen is interacting with acidic silanols on the silica gel. |

| New Polar Spot ( | Polymerization: Self-alkylation has occurred, forming insoluble quaternary ammonium salts. |

| New Spot (Higher Polarity) | Hydrolysis: The -CH |

| Mass Balance Loss | Irreversible Adsorption: The compound has chemically bonded to the silica surface. |

Root Cause Analysis: The "Suicide" Mechanism

To solve the problem, you must understand why standard silica chromatography fails. Compound X possesses a "perfect storm" of structural features that make it incompatible with untreated silica gel (

The Chemical Conflict

-

The Acidic Trap: Silica gel is weakly acidic (

). The pyridine nitrogen in Compound X is basic. This leads to protonation, causing the molecule to "stick" to the stationary phase. -

The Concentration Effect: As the compound "sticks" and bands broaden, the local concentration increases.

-

The Electrophile Trigger: The 2-chloromethyl group is a potent electrophile (an alkyl halide activated by the pyridine ring).

-

The Result (Self-Destruction): The nucleophilic nitrogen of one molecule attacks the electrophilic carbon of its neighbor, leading to rapid intermolecular self-alkylation (polymerization).

Visualizing the Failure Mode

Caption: Figure 1. The "Doom Loop" of chloromethyl pyridines on acidic silica. Immobilization increases residence time, promoting self-alkylation and hydrolysis.

Troubleshooting Guides & Protocols

Do not persist with standard conditions. Choose one of the following validated workflows based on your available resources.

Method A: The "Buffer" Protocol (Modified Silica)

Best for: When you must use silica gel and cannot switch phases.